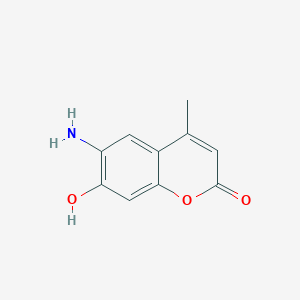

6-氨基-7-羟基-4-甲基-2H-色烯-2-酮

描述

6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, or 6-A7H-4M-2H-C2O, is a naturally occurring chromenone compound found in plants. It is a promising compound for scientific research due to its potential applications in the fields of medicine, biochemistry, and pharmacology.

科学研究应用

药物化学与药物开发

6-氨基-7-羟基-4-甲基香豆素表现出有希望的药理特性。研究人员已经研究了它作为以下物质的潜力:

- 抗凝血剂:香豆素类化合物,包括华法林和双香豆素,被广泛用作抗凝血剂。 它们结构的改变,例如在 6-氨基-7-羟基-4-甲基香豆素中发现的改变,正在继续被探索以提高疗效和安全性 .

- 抗癌药:合成香豆素类化合物已被筛选用于抗癌活性。 该化合物的独特结构使其成为癌症治疗中进一步评估的有吸引力的候选者 .

- 抗HIV药:一些香豆素衍生物已显示出抗HIV活性,6-氨基-7-羟基-4-甲基香豆素可能有助于该领域 .

抗菌特性

香豆素类化合物因其抗菌活性而被研究。 虽然 6-氨基-7-羟基-4-甲基香豆素没有像其他衍生物那样被广泛研究,但它作为抗菌剂的潜力值得进一步探索 .

阿尔茨海默病研究

该化合物的结构表明它可能与阿尔茨海默病研究相关。 研究它与相关酶和受体的相互作用可以提供宝贵的见解 .

分子间相互作用

研究人员研究了涉及 6-氨基-7-羟基-4-甲基香豆素的分子间相互作用。 它除了氢键之外还能形成 π···π 和 lp ···π 相互作用,这使其在晶体学研究和药物设计中变得引人注目 .

合成化学与香豆素衍生物

已经开发出用于 6-氨基-7-羟基-4-甲基香豆素的有效合成方法。 这些方法可以获得各种衍生物,从而扩展了其应用范围 .

生物测定与靶标识别

研究人员已经筛选了香豆素类化合物以寻找各种生物活性,包括抗肿瘤、抗氧化、抗炎和抗病毒特性。 6-氨基-7-羟基-4-甲基香豆素可能是这些测定的宝贵补充 .

总之,6-氨基-7-羟基-4-甲基香豆素在药物化学、抗菌研究、阿尔茨海默病研究和合成化学中具有巨大潜力。其独特的结构和多种特性使其成为进一步研究和应用于各个科学领域的令人兴奋的化合物。 🌟 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/200

作用机制

Target of Action

Coumarin derivatives have been intensively screened for different biological properties and have been tested for anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Mode of Action

For instance, some coumarin derivatives inhibit DNA gyrase, an enzyme involved in DNA replication, transcription, and repair .

Biochemical Pathways

For instance, some coumarin derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, thereby affecting the synthesis of prostaglandins and other mediators of inflammation .

Pharmacokinetics

The solubility of the compound in acetone, dimethyl sulfoxide, and dimethylformamide suggests that it may have good bioavailability.

Result of Action

Coumarin derivatives are known to have various effects at the molecular and cellular level, such as inhibiting the activity of enzymes, interacting with dna, and affecting cell signaling pathways .

Action Environment

The stability of the compound under various conditions, such as light sensitivity , suggests that environmental factors may play a role in its action and efficacy.

生化分析

Biochemical Properties

6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one has been used as a fluorescent probe for many serine proteases . It interacts with these enzymes, allowing for the detection and measurement of their activity . The nature of these interactions is typically enzymatic, with the compound serving as a substrate for the protease .

Cellular Effects

Many coumarin derivatives have been tested for various biological properties, including anti-HIV, anticancer, antimicrobial, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . It is possible that 6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one may have similar effects on cells and cellular processes.

Molecular Mechanism

As a fluorescent probe for serine proteases, it likely exerts its effects at the molecular level through binding interactions with these enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is soluble in acetone, dimethyl sulfoxide, and dimethylformamide, which suggests it could be stable in these solvents for experimental use .

属性

IUPAC Name |

6-amino-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLJTLKIEHIDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524414 | |

| Record name | 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68047-36-9 | |

| Record name | 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

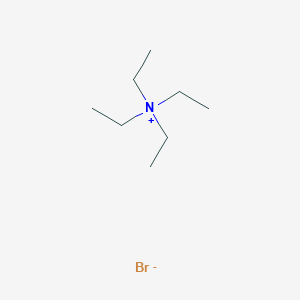

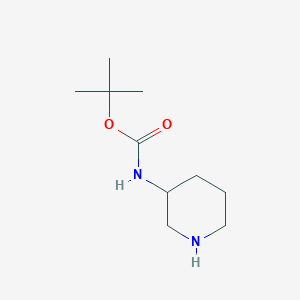

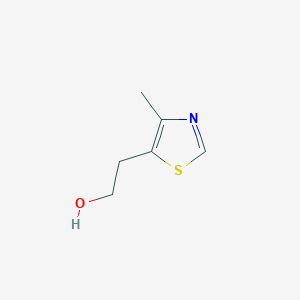

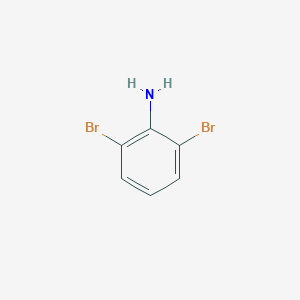

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

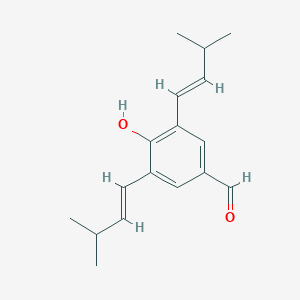

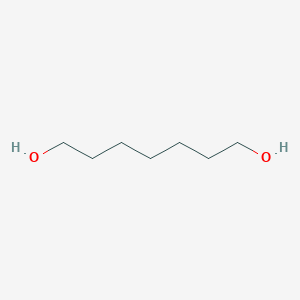

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for the observed anti-inflammatory activity of 6-amino-7-hydroxy-4-methylcoumarin derivatives?

A1: While the exact mechanism is not fully elucidated in the provided research [], the study suggests that these derivatives likely exert their anti-inflammatory effects by interacting with the cyclooxygenase (COX) enzyme. Molecular docking studies were conducted using MOE software to investigate this interaction []. COX enzymes are involved in the production of prostaglandins, which are key mediators of inflammation. Inhibiting COX can therefore lead to a reduction in inflammation. Further research is needed to confirm the specific interactions with COX isoforms (COX-1 and COX-2) and explore other potential anti-inflammatory mechanisms.

Q2: How does modifying the structure of 6-amino-7-hydroxy-4-methylcoumarin affect its anti-inflammatory activity?

A2: The research highlights the structure-activity relationship (SAR) by synthesizing and evaluating a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones []. The study demonstrated that substitutions on the benzylamino group at the 6th position significantly influenced the anti-inflammatory activity. Specifically, compounds 2, 3, 4, and 9 exhibited significant reduction in paw edema in the carrageenan-induced rat model, indicating potent anti-inflammatory effects []. Notably, compounds 4 and 8 displayed superior activity compared to the reference drug indomethacin after 3 hours []. These findings underscore the importance of specific structural modifications in optimizing the anti-inflammatory properties of this coumarin derivative.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate](/img/structure/B42053.png)

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)